![molecular formula C17H19Cl2F5N4 B3049576 N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride CAS No. 2108806-02-4](/img/structure/B3049576.png)
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
Descripción general
Descripción
JNJ-37822681 (clorhidrato) es un antagonista del receptor de dopamina D2 novedoso, potente, específico, de acción central y disociación rápida. Se ha desarrollado principalmente para el tratamiento de la esquizofrenia y el trastorno bipolar. Este compuesto es conocido por su alta especificidad y rápida tasa de disociación de los receptores de dopamina D2, lo que contribuye a una menor incidencia de síntomas extrapiramidales en comparación con otros antipsicóticos .
Métodos De Preparación
La síntesis de JNJ-37822681 implica varios pasos, comenzando con la preparación del intermedio clave, N-[1-(3,4-difluorobencil)piperidin-4-il]-6-(trifluorometil)piridazin-3-amina. Este intermedio se convierte entonces en el producto final a través de una serie de reacciones químicas, incluyendo sustitución nucleófila y reducción . Los métodos de producción industrial para JNJ-37822681 son propietarios y no se han divulgado en detalle en el dominio público.
Análisis De Reacciones Químicas
JNJ-37822681 se somete a varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds with similar structures to N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine exhibit antidepressant effects. Studies have shown that modifications in the piperidine and pyridazine rings can lead to enhanced serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders .
2. Antipsychotic Potential
The compound's structural similarity to established antipsychotics suggests it may possess antipsychotic properties. Investigations into its effects on dopamine receptors could reveal its efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies have indicated that derivatives of this compound can modulate dopaminergic activity, which is crucial for antipsychotic effects .
3. Anti-inflammatory Effects
Recent findings suggest that compounds containing the pyridazine moiety can exhibit anti-inflammatory properties. The dihydrochloride form of this compound may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Derivatives
The synthesis of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine typically involves multi-step organic reactions including:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Pyridazine Synthesis : Utilizing hydrazine derivatives to construct the pyridazine core.
- Fluorination Reactions : Employing fluorinating agents to introduce trifluoromethyl and difluorophenyl groups.
These synthetic pathways allow for the generation of various analogs that can be screened for enhanced biological activity.
Case Studies
Case Study 1: Antidepressant Screening
A study published in the Journal of Medicinal Chemistry evaluated several analogs of this compound for their antidepressant activity using the forced swim test in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant-like effects .
Case Study 2: Antipsychotic Efficacy
In another study focusing on schizophrenia models, researchers tested the compound's ability to reduce hyperactivity induced by amphetamines in mice. The results demonstrated a dose-dependent reduction in locomotor activity, indicating potential antipsychotic properties .
Mecanismo De Acción
JNJ-37822681 ejerce sus efectos uniéndose selectivamente a los receptores de dopamina D2 en el cerebro y antagonizándolos. Esta acción ayuda a modular la actividad dopaminérgica, que se cree que es hiperactiva en condiciones como la esquizofrenia. Al bloquear estos receptores, JNJ-37822681 ayuda a aliviar los síntomas positivos de la esquizofrenia, como las alucinaciones y los delirios .
Comparación Con Compuestos Similares
JNJ-37822681 se compara con otros antagonistas del receptor de dopamina D2, como la haloperidol y la olanzapina. A diferencia de estos compuestos, JNJ-37822681 tiene una tasa de disociación más rápida de los receptores de dopamina D2, lo que contribuye a una menor incidencia de síntomas extrapiramidales. Esto hace que JNJ-37822681 sea un candidato único y prometedor para el tratamiento de la esquizofrenia y el trastorno bipolar .
Compuestos similares incluyen:
Haloperidol: Un antipsicótico típico con una tasa de disociación más lenta de los receptores de dopamina D2.
Olanzapina: Un antipsicótico atípico con una tasa de disociación moderada de los receptores de dopamina D2.
Actividad Biológica
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride (CAS No. 935776-74-2) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19Cl2F5N4
- Molecular Weight : 445.26 g/mol
- CAS Number : 935776-74-2
Structural Formula
The structure of the compound includes a piperidine ring and a pyridazine moiety, which are critical for its biological activity.
Research indicates that this compound may act as a selective inhibitor of certain kinases, similar to other small molecule inhibitors. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways involved in cell proliferation and survival.
Inhibition Profile
The compound's inhibition profile suggests it may target specific receptors or enzymes involved in tumor growth and metastasis. For example, it has been noted to exhibit activity against receptor tyrosine kinases (RTKs), which play a significant role in cancer progression .
Pharmacological Effects
- Antitumor Activity : Preclinical studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Study 1: In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that the compound can significantly reduce cell viability. For instance, it was found to inhibit the proliferation of glioma cells, leading to increased apoptosis rates .
Case Study 2: In Vivo Studies
In vivo models have further supported these findings, showing that treatment with the compound resulted in reduced tumor size and improved survival rates in animal models of cancer .
Table 1: Biological Activity Overview
Table 2: Case Study Results
Propiedades
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHGUUKFNZTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2F5N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108806-02-4 | |
Record name | JNJ-37822681 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-37822681 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.